molecular formula C13H24O B14391770 3-(4-Tert-butylcyclohexyl)propanal CAS No. 88166-22-7

3-(4-Tert-butylcyclohexyl)propanal

Cat. No.: B14391770
CAS No.: 88166-22-7
M. Wt: 196.33 g/mol
InChI Key: PTMDNZHOOMOTRA-UHFFFAOYSA-N
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Description

3-(4-Tert-butylcyclohexyl)propanal is an organic compound with the molecular formula C13H24O. It is a colorless liquid that is used primarily in the fragrance industry due to its pleasant odor. This compound is part of the aldehyde family, characterized by the presence of a formyl group (-CHO).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylcyclohexyl)propanal typically involves the hydrogenation of 4-tert-butylphenol in the presence of a catalyst. One common method uses rhodium on carbon with hydrochloric acid or sulfuric acid as catalysts . Another approach involves the stereoselective reduction of 4-tert-butylcyclohexanone using ruthenium-aminophosphine complexes in the presence of hydrogen gas and a base .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic routes due to their efficiency and selectivity. Carbonyl reductase (CRED) technology is a notable method, utilizing enzymes to achieve high enantioselectivity under mild conditions .

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylcyclohexyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

While the query specifies "3-(4-Tert-butylcyclohexyl)propanal," the search results largely discuss "3-(3-tert-butylcyclohexyl)propanal." These two chemicals are isomers, with different substitution patterns on the cyclohexyl ring. Unless otherwise specified, the information below pertains to 3-(3-tert-butylcyclohexyl)propanal.

General Properties and Production
3-(3-alkylcyclohexyl)propanals can be produced from corresponding 3-(3-alkylphenyl)propanals in two stages . The first stage involves hydrogenating the phenyl ring using catalytic techniques . This typically also hydrogenates the aldehyde function, resulting in 3-(3-alkylcyclohexyl)propan-1-ols . The resultant alcohols are then oxidized back to the aldehyde using stoichiometric oxidants or catalytic vapor phase dehydrogenation .

Applications

  • Perfumery Products: 3-(3-tert-butylcyclohexyl)propanal can be included in perfumed products such as fabric washing powders, washing liquids, fabric softeners, detergents, household cleaning products, air fresheners, soaps, shampoos, and cosmetics . The amount of aldehyde present in these products is generally at least 10 ppm by weight, but can be as high as 20% by weight depending on the product .
  • Malodor Counteractant: Certain aldehydes, including 2-methyl-3-(3-methylcyclohexyl)propanal, 3-(3-methylcyclohexyl)propanal, and 3-(3-tert-butylcyclohexyl)propanal, can act as malodor counteractants, especially against bathroom malodor .
  • Insect Repellency: 3-(3-tert-butylcyclohexyl)propanal demonstrates insect repellency properties against mosquitoes and ants .
  • Antimicrobial Properties: Aldehydes in accordance with the invention possess antibacterial and antimicrobial properties . 3-(3-tert-butylcyclohexyl)propanal has shown activity against Staphylococcus aureus . Isomers such as 3-(3-isopropylcyclohexyl)butanal have also been found to have excellent activity against Staphylococcus aureus, suggesting potential use in antibacterial fragrance technology .
  • Substantivity to Hair and Cloth: Certain aldehydes exhibit good substantivity to hair and cloth, both wet and dry, making them suitable for fabric treatment and hair care products .

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylcyclohexyl)propanal involves its interaction with olfactory receptors, leading to the perception of its fragrance. The aldehyde group can also participate in various biochemical pathways, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct olfactory properties and stability. Its cyclohexyl ring provides steric hindrance, affecting its reactivity compared to similar compounds with phenyl rings .

Properties

CAS No.

88166-22-7

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

3-(4-tert-butylcyclohexyl)propanal

InChI

InChI=1S/C13H24O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h10-12H,4-9H2,1-3H3

InChI Key

PTMDNZHOOMOTRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)CCC=O

Origin of Product

United States

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